Cas no 483359-41-7 (N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide)

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a brominated aromatic compound featuring a cyano group and a pyridinyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure offers potential utility in the development of bioactive molecules, particularly in kinase inhibition and heterocyclic chemistry. The presence of both electron-withdrawing (cyano, bromo) and electron-donating (pyridinyl) groups enhances its reactivity in cross-coupling and condensation reactions. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture facilitates precise modifications for targeted drug discovery or material science applications.
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide structure
483359-41-7 structure
商品名:N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
CAS番号:483359-41-7
MF:C15H12BrN3O
メガワット:330.179282188416
CID:6786002
PubChem ID:3169972

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • CS-0327184
    • AKOS000740807
    • N-(4-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide
    • STL086306
    • AKOS025262112
    • 483359-41-7
    • BS-5888
    • N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
    • インチ: 1S/C15H12BrN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
    • InChIKey: YYWRHBKOHFMBFD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NC(C(C#N)CC1C=NC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 329.01637g/mol
  • どういたいしつりょう: 329.01637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 65.8Ų

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397854-100mg
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
483359-41-7 98%
100mg
¥2656.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397854-1mg
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
483359-41-7 98%
1mg
¥539.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397854-1g
N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
483359-41-7 98%
1g
¥5132.00 2024-05-12

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide 関連文献

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamideに関する追加情報

Recent Advances in the Study of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-41-7)

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-41-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The compound's distinct chemical architecture, featuring a bromophenyl group, a cyano moiety, and a pyridinyl ring, suggests a broad spectrum of biological activities, making it a promising candidate for drug development.

Recent research has focused on elucidating the molecular mechanisms underlying the biological effects of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide. Studies have demonstrated its potential as an inhibitor of key enzymatic pathways involved in inflammatory and proliferative diseases. For instance, in vitro assays have shown that this compound exhibits significant inhibitory activity against kinases implicated in cancer cell signaling, suggesting its utility as a targeted therapeutic agent. Furthermore, its interaction with specific protein targets has been characterized using advanced techniques such as X-ray crystallography and molecular docking simulations.

In addition to its kinase inhibitory properties, N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has been investigated for its role in modulating cellular apoptosis and autophagy. Recent findings indicate that the compound can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. These effects are mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. Such insights highlight the compound's potential as a chemotherapeutic agent, particularly in malignancies resistant to conventional treatments.

The pharmacokinetic and pharmacodynamic profiles of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide have also been a focus of recent studies. Preliminary data suggest that the compound exhibits favorable bioavailability and metabolic stability, which are critical for its development as a drug candidate. However, further preclinical studies are needed to optimize its formulation and delivery, as well as to assess its safety and efficacy in vivo. These efforts are essential to advancing the compound through the drug development pipeline.

Looking ahead, the continued exploration of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide holds great promise for the discovery of novel therapeutics. Future research directions may include the synthesis of derivatives to enhance its biological activity and selectivity, as well as the investigation of its potential applications in other disease areas. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinically viable treatments. As such, this compound represents a valuable addition to the growing arsenal of chemical tools and therapeutic agents in the fight against complex diseases.

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